molecular formula C25H16FIN2O5S B13821668 4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid

4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid

Cat. No.: B13821668
M. Wt: 602.4 g/mol
InChI Key: ABFWUOUESRVHCP-ODLFYWEKSA-N
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Description

4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid is a complex organic compound with significant potential in various scientific fields This compound features a unique structure that includes a fluorophenyl group, a thioxotetrahydropyrimidinylidene moiety, and an iodophenoxy methylbenzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the thioxotetrahydropyrimidinylidene core: This can be achieved through a cyclization reaction involving appropriate diketones and thiourea under acidic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Iodination of the phenoxy group: This can be performed using iodine or an iodine-containing reagent under oxidative conditions.

    Coupling with benzoic acid: The final step involves esterification or amidation to attach the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxotetrahydropyrimidinylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure and reactivity.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, antifungal, or anticancer properties.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Chemical Biology: Study of its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thioxotetrahydropyrimidinylidene moiety could form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-{(Z)-[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid
  • 4-[(4-{(Z)-[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid

Uniqueness

The presence of the fluorophenyl group in 4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid imparts unique electronic properties, enhancing its reactivity and potential biological activity compared to its chlorinated or brominated analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H16FIN2O5S

Molecular Weight

602.4 g/mol

IUPAC Name

4-[[4-[(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]-2-iodophenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H16FIN2O5S/c26-17-6-8-18(9-7-17)29-23(31)19(22(30)28-25(29)35)11-15-3-10-21(20(27)12-15)34-13-14-1-4-16(5-2-14)24(32)33/h1-12H,13H2,(H,32,33)(H,28,30,35)/b19-11-

InChI Key

ABFWUOUESRVHCP-ODLFYWEKSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)I)C(=O)O

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F)I)C(=O)O

Origin of Product

United States

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